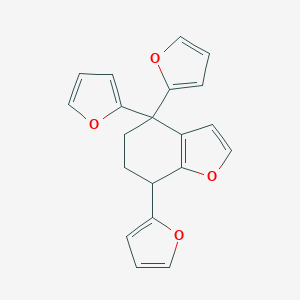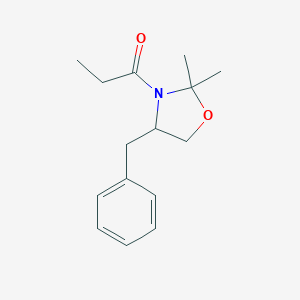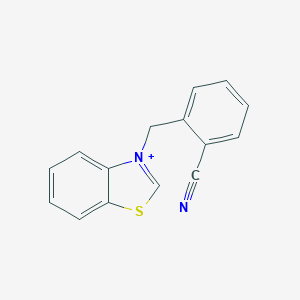![molecular formula C23H15ClFN3O B282174 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that belongs to the class of pyrrolopyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, it has been reported to inhibit the activity of bacterial and fungal enzymes such as glucosamine-6-phosphate synthase and lanosterol 14α-demethylase, respectively.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to exhibit several biochemical and physiological effects. It has been reported to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer and inflammation. Furthermore, it has been reported to exhibit a low toxicity profile, indicating its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits anti-inflammatory, analgesic, antifungal, and antibacterial activities, indicating its potential use in the development of novel therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Furthermore, the mechanism of action of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research and development of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One of the potential directions is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full therapeutic potential. Furthermore, the use of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in combination with other chemotherapeutic agents may enhance its antitumor activity and reduce the risk of drug resistance. Finally, the development of novel drug delivery systems may improve the targeted delivery of this compound to specific tissues and organs, thereby enhancing its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 3-phenyl-1H-pyrrole-4-carbaldehyde, 4-chlorobenzaldehyde, and 3-fluoroacetophenone in the presence of a base such as potassium carbonate and a catalyst such as copper iodide. The reaction mixture is then heated under reflux conditions to obtain the desired product.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, it has been reported to exhibit antifungal and antibacterial activities, indicating its potential use in the development of novel antimicrobial agents.
Propriétés
Formule moléculaire |
C23H15ClFN3O |
|---|---|
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H15ClFN3O/c24-16-11-9-14(10-12-16)20-19-21(27-26-20)23(29)28(18-7-2-1-3-8-18)22(19)15-5-4-6-17(25)13-15/h1-13,22H,(H,26,27) |
Clé InChI |
ZUOXJLUNHURXID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
SMILES canonique |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)

![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)

![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)